N-(1,2,3,4-Tetrahydronaphthalen-2-yl)oxirane-2-carboxamide
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Overview
Description
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)oxirane-2-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to an oxirane ring and a carboxamide group, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)oxirane-2-carboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate oxirane precursor under controlled conditions. One common method includes the use of hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) to facilitate the formation of the oxirane ring . The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and yield, making the process suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride.
Major Products Formed
Oxidation: Diols, hydroxy derivatives.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazoles, oxazoles, and other heterocyclic compounds.
Scientific Research Applications
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)oxirane-2-carboxamide involves its interaction with various molecular targets and pathways. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is harnessed in the design of compounds with specific biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: A related compound with an amine group instead of an oxirane ring.
(3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another compound with a similar structure but different functional groups.
Uniqueness
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)oxirane-2-carboxamide is unique due to the presence of both the tetrahydronaphthalene and oxirane moieties, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11-12H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWDXVUINWNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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